Enterocin B is typically sourced from Enterococcus faecium strains, particularly those isolated from fermented foods and human gut flora. The production of Enterocin B can be enhanced through various fermentation techniques that optimize the growth conditions for Enterococcus faecium.
Enterocin B belongs to the class II bacteriocins, characterized by their small size (less than 10 kDa), stability at high temperatures, and lack of extensive post-translational modifications. It is specifically categorized under class IIa bacteriocins, which are known for their strong inhibitory effects against a range of Gram-positive bacteria, including pathogenic strains.
The synthesis of Enterocin B can occur through both natural fermentation processes and chemical synthesis. Natural production involves cultivating Enterococcus faecium under controlled conditions to maximize yield.
The chemical synthesis of Enterocin B involves specific sequences of amino acids that are assembled using coupling reagents to facilitate peptide bond formation. The final product is then cleaved from the solid support and purified to remove any unreacted materials or byproducts.
Enterocin B has a specific amino acid sequence that contributes to its structural integrity and function. The molecular structure consists of a linear peptide chain with a defined sequence critical for its antimicrobial activity.
The molecular weight of Enterocin B is approximately 5 kDa, making it relatively small compared to other proteins. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate its three-dimensional conformation.
Enterocin B functions primarily through interactions with bacterial cell membranes. The mechanism involves:
The interaction between Enterocin B and bacterial membranes can be studied using techniques such as fluorescence spectroscopy or electron microscopy to visualize changes in membrane integrity upon treatment with the bacteriocin.
The antimicrobial action of Enterocin B involves several steps:
Studies have demonstrated that Enterocin B exhibits potent activity against various Gram-positive pathogens, including Listeria monocytogenes and Staphylococcus aureus, making it a candidate for food preservation and therapeutic applications .
Relevant analyses include spectroscopic methods to determine purity and structural characteristics, ensuring that synthesized or extracted Enterocin B meets required standards for research or application.
Enterocin B has several applications in food science and medicine:
Enterocin B is a ribosomally synthesized bacteriocin classified under Class IId of the enterocin family. It is produced as a 53-amino-acid precursor peptide with a calculated molecular weight of 6,316.4 Da. Unlike Class I bacteriocins (e.g., lanthipeptides like nisin), Enterocin B undergoes minimal post-translational modifications (PTMs). Its linear structure lacks unusual amino acids, disulfide bonds, or cyclization, distinguishing it from circular bacteriocins like enterocin AS-48 (Class Ib) and glycocins like enterocin F4-9 (Class Ie) [2] [8]. The absence of PTMs contributes to its heat stability and broad-spectrum activity against Gram-positive pathogens, including Listeria monocytogenes [2]. Comparative analysis of bacteriocin classes reveals Enterocin B’s structural simplicity:
Table 1: Classification of Enterocins Based on Structural Features
Class | Subclass | Key Features | Enterocin Examples |
---|---|---|---|
I | Ia | Lanthionine-containing | Cytolysin |
Ib | Head-to-tail cyclized | AS-48 | |
Ie | Glycosylated | F4-9 | |
II | IId | Linear, unmodified, non-pediocin-like | Enterocin B |
The cationic nature (net charge +5 at neutral pH) and amphiphilic properties of mature Enterocin B facilitate its interaction with target cell membranes [2] [8].
The genetic determinants of Enterocin B are encoded within a compact 11.3-kb DNA fragment, typically located on plasmids or chromosomes. In Enterococcus faecalis EJ97, these genes reside on the conjugative plasmid pEJ97 and are organized into two operons:
The ej97A gene encodes the 44-amino-acid mature peptide, which lacks a leader peptide—a rarity among bacteriocins. Adjacent genes ej97B, ej97C, and ej97D encode proteins of 71, 64, and 63 residues, respectively, with Ej97B showing homology to ATP-binding cassette (ABC) transporters. Flanking this cluster are transposon-associated elements (tnp), including a transposase (ORF1) and a resolvase (ORF6), suggesting horizontal gene transfer via composite transposons [5] [10].
Table 2: Genetic Organization of Enterocin B Cluster
Gene | Function | Homology/Features |
---|---|---|
ej97A | Structural gene for mature bacteriocin | Leaderless peptide |
ej97B | ABC transporter | C-terminal ATPase domain |
ej97C/D | Accessory secretion proteins | Unknown function; no database homology |
orfA–C | Regulatory elements | Transcribed opposite to ej97A |
tnp | Transposase/resolvase | 50% identity to Lactococcus ISS1 |
Unlike most Class II bacteriocins, Enterocin B is a leaderless peptide—it lacks an N-terminal signal sequence typically cleaved during maturation. This contrasts with enterocins like pediocin PA-1 (Class IIa), which use double-glycine (GG) leader peptides recognized by dedicated ABC transporters [2] [6]. Secretion of Enterocin B relies on the Ej97B transporter, an ABC transporter that directly exports the mature peptide without proteolytic processing. Ej97B’s C-terminal domain contains conserved ATPase motifs critical for energy-dependent translocation [5].
In related systems (e.g., Enterococcus faecium NKR-5-3), ABC transporters like EnkT exhibit remarkable flexibility in recognizing leader peptides of diverse bacteriocins. Experimental studies show that EnkT transports heterologous bacteriocins (e.g., enterocin A, pediocin PA-1) when their leader peptides are fused to non-cognate bacteriocins. Key features enabling recognition include:
Table 3: Leader Peptide Recognition Motifs in Bacteriocin Secretion
Bacteriocin | Leader Peptide Features | Compatibility with EnkT |
---|---|---|
Enterocin C (Ent53C) | 18-aa, GG motif, α-helical | Native substrate |
Enterocin A | YGNGV motif, GG cleavage site | Compatible |
Pediocin PA-1 | Double-GG N-terminus | Compatible |
Lactococcin Qα/Qβ | Hydrophobic N-terminus | Partially compatible |
Genomic analyses reveal that Enterocin B production is widespread among E. faecium strains, including probiotic (e.g., T110), non-pathogenic non-probiotic (NPNP) (e.g., NRRL B-2354), and pathogenic lineages (e.g., DO). Core genome comparisons show that:
Notably, the GC content of the Enterocin B cluster (37.8%–38.5%) aligns with the genomic average of E. faecium, suggesting long-term vertical inheritance. However, flanking transposon-associated resolvases (e.g., resEJ97) in strain EJ97 indicate potential horizontal transfer [5] [7]. In probiotic strains like NT04, Enterocin B/A operons are chromosomally encoded and co-expressed with genes for cofactors (e.g., riboflavin) and antioxidants, enhancing their utility in food preservation [9].
Table 4: Genomic Features of Enterocin B-Producing Strains
Strain Type | Representative Strains | Genome Size (Mb) | GC% | Enterocin B Locus Location |
---|---|---|---|---|
Probiotic | T110, 17OM39, NT04 | 2.6–2.7 | 38.4–38.5 | Chromosome |
NPNP | NRRL B-2354 | 2.6 | 37.8 | Plasmid |
Pathogenic | DO, Aus0004 | 2.6–2.9 | 37.9–38.3 | Plasmid/transposon |
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